molecular formula C9H11BrO2 B2448873 Benzeneethanol, 5-bromo-2-methoxy- CAS No. 139517-71-8; 7017-48-3

Benzeneethanol, 5-bromo-2-methoxy-

Cat. No.: B2448873
CAS No.: 139517-71-8; 7017-48-3
M. Wt: 231.089
InChI Key: MJLMNJAALNCYOX-UHFFFAOYSA-N
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Description

Benzeneethanol, 5-bromo-2-methoxy- is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromine atom, a methoxy group, and an ethanol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, 5-bromo-2-methoxy- typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the ethanol group. One common method includes:

Industrial Production Methods

Industrial production methods for Benzeneethanol, 5-bromo-2-methoxy- may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, 5-bromo-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 5-Bromo-2-methoxybenzaldehyde or 5-Bromo-2-methoxybenzoic acid.

    Reduction: 2-(5-Bromo-2-methoxyphenyl)-1-ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneethanol, 5-bromo-2-methoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanol, 5-bromo-2-methoxy- involves its interaction with various molecular targets. The presence of the bromine atom and methoxy group allows it to participate in electrophilic aromatic substitution reactions. The ethanol group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanol, 5-bromo-2-methoxy- is unique due to the combination of its bromine, methoxy, and ethanol groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

139517-71-8; 7017-48-3

Molecular Formula

C9H11BrO2

Molecular Weight

231.089

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

MJLMNJAALNCYOX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CCO

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

35.72 g of tetrabutylammonium tribromide are added in portions to a solution of 10.7 g of 2-(2-hydroxyethyl)-anisole in 195 ml of dichloromethane and 130 ml of methanol. The reaction mixture is stirred for 150 minutes at room temperature and is then concentrated by evaporation in a rotary evaporator. The residue is partitioned between diethyl ether and water. The organic phases are combined, dried over magnesium sulfate and concentrated by evaporation, and the residue is purified by means of FC (dichloromethane), yielding the title compound: Rf (dichloromethane)=0.26; HPLC Rt =13.04 minutes.
Quantity
35.72 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (5-bromo-2-methoxyphenyl)acetic acid (20.0 g, 81.6 mmol) in THF (400 mL) cooled to 0°, followed by dropwise addition of 1M BH3.THF in THF (122.4 mL, 122.4 mmol). After addition is complete, the solution is warmed to room temperature and stirring is continued for 1 hour. At this time, the reaction is cooled back to 0° and quenched with water (50 mL). The mixture is concentrated to 80 mL in vacuo, and the residue is extracted with EtOAc (3×150 mL). Te combined organic phase is washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, and concentrated in vacuo to give 2-(5-bromo-2-methoxyphenyl)-1-ethanol.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
122.4 mL
Type
solvent
Reaction Step Two

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